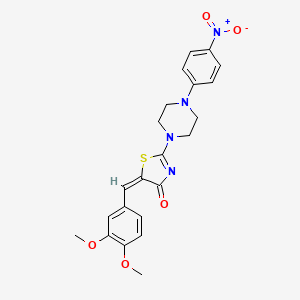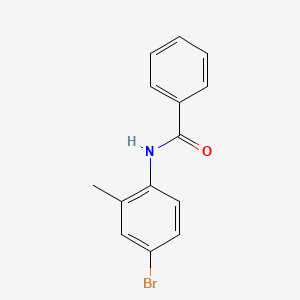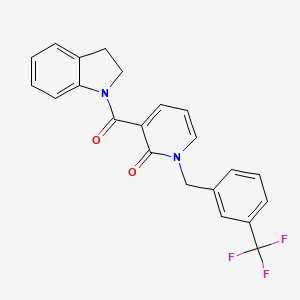![molecular formula C18H25N3O5 B2409971 N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamid CAS No. 896333-94-1](/img/structure/B2409971.png)
N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .
Molecular Structure Analysis
While the exact molecular structure of “N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide” is not available, similar compounds have been characterized using various spectroscopic techniques such as HRMS, 1H-, 13C-NMR, and MicroED .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the drug-likeness, bioavailability, and other molecular properties of certain compounds have been predicted using in silico tools .
Wissenschaftliche Forschungsanwendungen
- Ergebnisse: Insbesondere zeigten 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20 IC50-Werte im Bereich von 328 bis 644 nM gegen CCRF-CEM und MIA PaCa-2. Mechanistische Studien ergaben eine Zellzyklusarretierung und Induktion der Apoptose in CCRF-CEM-Zellen .
- Verwendung: Die Verbindung findet Anwendung bei der Behandlung von rheumatischen Erkrankungen, rheumatoider Arthritis und Osteoarthritis .
- Gewollte Verwendung: Es dient als Aromastoff in bestimmten Lebensmittelkategorien, ist aber nicht zur Verwendung in Getränken bestimmt .
Antitumoraktivität
Rheumatische und Arthritis-Behandlung
Aromastoff
Antiproliferative Aktivität
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in der Krebsforschung, der rheumatischen Behandlung und bei Aromaanwendungen ist. Seine vielfältigen Eigenschaften rechtfertigen weitere Untersuchungen und Optimierungen für potenzielle therapeutische Vorteile. 🌟 .
Wirkmechanismus
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and they are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell division process, leading to cell cycle arrest . This disruption triggers the apoptosis pathway, leading to programmed cell death .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, exhibiting good selectivity between cancer cells and normal cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-12(2)20-18(23)17(22)19-10-14(21-5-7-24-8-6-21)13-3-4-15-16(9-13)26-11-25-15/h3-4,9,12,14H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMUSTKCUFYJEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2409889.png)
![7-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2409890.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2409899.png)
![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)

![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)


